5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine-3-carboxylic acid and hydrazine hydrate are commonly used as starting materials.
Reaction Steps:
Esterification: Piperidine-3-carboxylic acid is first converted to its ester derivative using an alcohol (e.g., methanol) and an acid catalyst.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form the hydrazide derivative.
Cyclization: The hydrazide derivative undergoes cyclization in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the oxadiazole compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other derivatives.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Reduced oxadiazoles or piperidine derivatives.
Substitution Products: Substituted oxadiazoles or piperidines with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its oxadiazole ring can serve as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may be used in the development of new drugs targeting various diseases, including infections, cancers, and inflammatory conditions.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry, coatings, and adhesives.
Mechanism of Action
The mechanism by which 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride exerts its effects depends on its specific biological target. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine moiety may enhance the compound's binding affinity and selectivity towards its molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Oxadiazoles: Other oxadiazole derivatives with different substituents on the ring.
Piperidines: Piperidine derivatives with various functional groups attached.
Hydrazides: Hydrazide compounds with different structural motifs.
Uniqueness: 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is unique due to its specific combination of the oxadiazole ring and the piperidine moiety. This combination can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-piperidin-3-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKCMSAECIGZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046079-37-1 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(3-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1046079-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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